2,4-Dichloro-5,6-dimethylpyrimidine chemical properties
2,4-Dichloro-5,6-dimethylpyrimidine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dichloro-5,6-dimethylpyrimidine
Abstract
This technical guide provides a comprehensive analysis of 2,4-dichloro-5,6-dimethylpyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document synthesizes data from closely related structural analogs to present a predictive yet robust overview of its physicochemical properties, synthesis, core reactivity, and potential applications. The primary focus is on the regioselective reactivity of the chloro-substituents, a critical feature for its use as a versatile synthetic intermediate. This guide is intended to serve as a foundational resource for scientists looking to incorporate this scaffold into their research, providing both theoretical understanding and practical, field-proven protocols.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleobases in DNA and RNA and appearing in a wide array of vitamins and therapeutic agents.[1] Its prevalence has established it as a "privileged scaffold," a molecular framework that is frequently able to bind to multiple biological targets. Consequently, substituted pyrimidines are integral to the development of novel drugs across various therapeutic areas, including oncology, virology, and immunology.[2][3]
Among the various classes of pyrimidine derivatives, 2,4-dichloropyrimidines are exceptionally valuable as synthetic intermediates.[1][4] The two chlorine atoms serve as versatile leaving groups, enabling sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1][4] This allows for the systematic construction of diverse chemical libraries from a single, common core.
This guide focuses specifically on 2,4-dichloro-5,6-dimethylpyrimidine . The addition of the 5,6-dimethyl groups to the core 2,4-dichloropyrimidine structure introduces electronic and steric modifications that fine-tune its reactivity and provide additional vectors for molecular design. Understanding these nuances is critical for leveraging this compound to its full potential in the synthesis of complex, biologically active molecules.
Caption: Chemical structure of 2,4-Dichloro-5,6-dimethylpyrimidine.
Physicochemical and Spectroscopic Profile
Direct experimental data for 2,4-dichloro-5,6-dimethylpyrimidine is not widely published. However, a reliable profile can be predicted by analyzing data from its close structural analogs, such as 2,4-dichloro-5-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine.[5]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction / Comments |
| Molecular Formula | C₆H₆Cl₂N₂ | Based on chemical structure. |
| Molecular Weight | 177.03 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Analogy with similar dichloromethylpyrimidines which are typically solids at room temperature. |
| Melting Point | 45-60 °C | Interpolated from analogs. 2,4-dichloro-5-methylpyrimidine melts at 26-28 °C, and 2,4-dichloro-6-methylpyrimidine melts at 44-47 °C. The additional methyl group is expected to increase the melting point slightly due to improved crystal packing. |
| Boiling Point | >220 °C (at 760 mmHg) | Extrapolated from analogs which exhibit high boiling points (e.g., 219 °C for the 6-methyl analog). |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF). Slightly soluble in alcohols. Insoluble in water. | Typical for chlorinated heterocyclic compounds. |
| Density | ~1.4 g/mL | Based on the density of 2,4-dichloro-5-methylpyrimidine (1.39 g/mL). |
Spectroscopic Analysis (Predicted)
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¹H NMR: The spectrum is expected to be simple, featuring a singlet for the C5-methyl protons and a singlet for the C6-methyl protons. The chemical shifts would likely be in the δ 2.0-2.5 ppm range. The exact positions will be influenced by the electronic environment of the dichloropyrimidine ring.
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¹³C NMR: The spectrum would show six distinct carbon signals. The two methyl carbons would appear in the aliphatic region (δ 15-25 ppm). The four aromatic carbons of the pyrimidine ring would appear in the downfield region (δ 110-170 ppm), with the chlorine-bearing carbons (C2 and C4) being the most deshielded.
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Mass Spectrometry (EI): The mass spectrum would show a characteristic molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, the isotopic pattern would be a distinctive (M), (M+2), and (M+4) cluster with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.
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Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching from the methyl groups (~2900-3000 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (1500-1600 cm⁻¹), and C-Cl stretching vibrations (~600-800 cm⁻¹).
Synthesis Strategy: Chlorination of a Uracil Precursor
The most common and industrially scalable method for synthesizing 2,4-dichloropyrimidines is the direct chlorination of the corresponding 2,4-dihydroxypyrimidine (a uracil derivative).[6][7] This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF).[6][8]
The logical precursor for 2,4-dichloro-5,6-dimethylpyrimidine is 5,6-dimethyluracil . The reaction proceeds via the conversion of the keto-enol tautomers of the uracil ring into the more reactive chloro-substituted aromatic pyrimidine.
Caption: Proposed workflow for the synthesis of 2,4-Dichloro-5,6-dimethylpyrimidine.
Experimental Protocol: Synthesis via Chlorination
Causality: This protocol is based on established procedures for similar substrates, such as the synthesis of 2,4-dichloro-6-methylpyrimidine.[7] The use of excess POCl₃ serves as both the reagent and the solvent. Heating is necessary to overcome the activation energy for the conversion of the robust dihydroxy-pyrimidine system. The aqueous workup is critical for quenching the highly reactive residual POCl₃ and precipitating the product.
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Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the apparatus is dry.
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Charging the Flask: To the flask, add 5,6-dimethyluracil (1.0 eq). Under an inert atmosphere (e.g., nitrogen), carefully add phosphorus oxychloride (POCl₃) (8-10 eq).
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Reaction: Heat the reaction mixture to reflux (approximately 90-110 °C) with vigorous stirring. The solid precursor should gradually dissolve as the reaction proceeds.
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Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed (typically 8-12 hours).
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Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice in a separate beaker with stirring. Caution: This quenching process is highly exothermic and releases HCl gas.
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Neutralization & Extraction: Neutralize the acidic aqueous solution carefully with a base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: If necessary, purify the crude solid by recrystallization or flash column chromatography on silica gel to obtain the final product of high purity.
Core Reactivity: The Principle of Regioselective Substitution
The synthetic utility of 2,4-dichloro-5,6-dimethylpyrimidine is dominated by the differential reactivity of the two chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions.[4]
Key Mechanistic Insight: The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[4] This selectivity is a direct consequence of electronic effects within the pyrimidine ring. The C4 position is para to one ring nitrogen and ortho to the other, while the C2 position is between both nitrogens. The C4 position receives greater electronic stabilization of the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack, making this pathway kinetically favored.
The presence of the electron-donating methyl groups at C5 and C6 will slightly decrease the overall electrophilicity of the pyrimidine ring compared to unsubstituted 2,4-dichloropyrimidine. However, this effect is not expected to alter the fundamental C4 > C2 reactivity pattern.
Caption: Logical workflow of regioselective substitution on the pyrimidine core.
Controlling Reaction Selectivity
Researchers can exploit this inherent reactivity difference to synthesize mono-substituted or di-substituted pyrimidines selectively.
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Mono-substitution at C4: By using mild reaction conditions (e.g., lower temperatures, weaker bases) and a stoichiometric amount of the nucleophile, the reaction can be stopped cleanly after the first substitution at the C4 position.[4]
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Di-substitution at C2 and C4: To achieve substitution at the less reactive C2 position, more forcing conditions are required. This typically involves higher temperatures, stronger bases, or a large excess of the nucleophile.[4] This can be done in a stepwise manner after isolating the C4-substituted intermediate or, with less control, in a one-pot reaction to produce a di-substituted product.
Applications in Drug Discovery
The 2,4-dichloro-pyrimidine scaffold is a proven building block for potent and selective kinase inhibitors and other therapeutic agents. Derivatives of the closely related 2,4-dichloro-6-methylpyrimidine have been designed and synthesized as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly for mutations that confer resistance in non-small cell lung cancer (NSCLC).[9][10]
In a typical drug discovery workflow, 2,4-dichloro-5,6-dimethylpyrimidine would be used as a central scaffold. The more reactive C4 position would be functionalized with a key pharmacophore group, followed by substitution at the C2 position to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics. The 5,6-dimethyl groups provide fixed substitution points that can probe specific pockets of a target's active site.
Safety, Handling, and Storage
As a chlorinated, corrosive organic compound, 2,4-dichloro-5,6-dimethylpyrimidine requires careful handling. The following guidelines are based on safety data for its close analogs.[11][12]
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Handling and Storage:
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not empty into drains.[11][12]
Conclusion
2,4-Dichloro-5,6-dimethylpyrimidine represents a highly valuable and versatile building block for medicinal chemistry and organic synthesis. Its key chemical property is the differential reactivity of its two chlorine atoms, enabling predictable and regioselective functionalization. By carefully controlling reaction conditions, researchers can access mono- or di-substituted pyrimidines, making this scaffold an ideal starting point for the construction of compound libraries for drug discovery. This guide provides a foundational understanding of its predicted properties, synthesis, and reactivity, empowering scientists to effectively integrate this promising intermediate into their research programs.
References
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Zhonghan. (n.d.). China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichloro-6-methylpyrimidine. Retrieved from [Link]
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PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Retrieved from [Link]
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ResearchGate. (2024). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. Retrieved from [Link]
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